molecular formula C10H11FINO B4692086 N-(2-fluoro-4-iodophenyl)butanamide

N-(2-fluoro-4-iodophenyl)butanamide

Cat. No.: B4692086
M. Wt: 307.10 g/mol
InChI Key: BFGYLNLSPTUAOZ-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-iodophenyl)butanamide is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring, along with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-iodophenyl)butanamide typically involves a multi-step process. One common method is a two-step substitution reaction. Initially, a fluorinated phenyl compound undergoes iodination to introduce the iodine atom at the desired position. This is followed by an amide formation reaction where the butanamide group is attached to the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis for larger scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-iodophenyl)butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluoro-4-iodophenyl)butanamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions.

Properties

IUPAC Name

N-(2-fluoro-4-iodophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-2-3-10(14)13-9-5-4-7(12)6-8(9)11/h4-6H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYLNLSPTUAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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